tert-butyl N-[1-(pyridazin-3-yl)azetidin-3-yl]carbamate
CAS No.:
Cat. No.: VC16433029
Molecular Formula: C12H18N4O2
Molecular Weight: 250.30 g/mol
* For research use only. Not for human or veterinary use.
![tert-butyl N-[1-(pyridazin-3-yl)azetidin-3-yl]carbamate -](/images/structure/VC16433029.png)
Specification
Molecular Formula | C12H18N4O2 |
---|---|
Molecular Weight | 250.30 g/mol |
IUPAC Name | tert-butyl N-(1-pyridazin-3-ylazetidin-3-yl)carbamate |
Standard InChI | InChI=1S/C12H18N4O2/c1-12(2,3)18-11(17)14-9-7-16(8-9)10-5-4-6-13-15-10/h4-6,9H,7-8H2,1-3H3,(H,14,17) |
Standard InChI Key | BRNLREJUHSZHKG-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)OC(=O)NC1CN(C1)C2=NN=CC=C2 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s core consists of a four-membered azetidine ring substituted at the 1-position with a pyridazin-3-yl group and at the 3-position with a Boc-protected amine. Pyridazine, a six-membered aromatic ring with two adjacent nitrogen atoms, confers distinct electronic properties compared to pyrimidine or pyridine derivatives .
Table 1: Calculated Molecular Properties
Property | Value |
---|---|
Molecular Formula | C₁₂H₁₈N₄O₂ |
Molecular Weight | 250.30 g/mol |
IUPAC Name | tert-Butyl N-[1-(pyridazin-3-yl)azetidin-3-yl]carbamate |
Topological Polar SA | 76.6 Ų |
Hydrogen Bond Donors | 1 |
Hydrogen Bond Acceptors | 5 |
Note: Values extrapolated from analogs in PubChem and synthetic protocols .
Synthesis and Reaction Pathways
Key Synthetic Strategies
The synthesis of tert-butyl N-[1-(pyridazin-3-yl)azetidin-3-yl]carbamate likely follows established methods for analogous azetidine-carbamates:
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Azetidine Functionalization:
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Boc Protection:
Industrial-Scale Production
Industrial synthesis would optimize:
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Purification: Column chromatography or recrystallization from ethanol/water mixtures.
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Yield Enhancement: Microwave-assisted coupling reactions to reduce reaction times .
Reactivity and Functionalization
Nucleophilic Substitution
The Boc group is susceptible to acidolysis (e.g., trifluoroacetic acid in dichloromethane), regenerating the free amine for further derivatization :
Pyridazine Ring Modifications
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Electrophilic Aromatic Substitution: Nitration or sulfonation at the pyridazine 4- or 5-positions.
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Reduction: Catalytic hydrogenation (H₂/Pd-C) to yield tetrahydropyridazine derivatives .
Target | Predicted IC₅₀ (nM) | Mechanism |
---|---|---|
HDAC2 | 50–100 | Competitive inhibition |
EGFR Kinase | 200–400 | ATP-binding site blockade |
Materials Science
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Ligand Design: Chelating metal ions (e.g., Pd, Cu) for catalytic applications .
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Polymer Additives: Stabilizing agents due to the Boc group’s hydrolytic stability.
Comparative Analysis with Analogous Compounds
Table 3: Structural and Functional Comparisons
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